molecular formula C22H31N3O4S2 B273325 N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide

N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B273325
M. Wt: 465.6 g/mol
InChI Key: FUBUWCIWQUNZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide, also known as Dimesna, is a synthetic organic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been found to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the activation of the glutathione system. This compound has been found to increase the levels of glutathione, a potent antioxidant, in cells. Glutathione plays a key role in protecting cells from oxidative stress and damage. By increasing the levels of glutathione, this compound helps to protect cells from the toxic effects of chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to increase the levels of glutathione in cells, which helps to protect cells from oxidative stress and damage. This compound has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been found to have a protective effect on the liver and has been used in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is readily available and has a well-established synthesis method. This compound has also been extensively studied and has been found to have a range of biological activities. However, there are some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of new analogs of this compound with improved biological activities. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. In addition, further research is needed to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has been extensively used in scientific research. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer. This compound has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity. Further research is needed to explore the potential applications of this compound in the treatment of other diseases and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-piperazineethanol in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 2,4-dimethylphenylamine to yield the final product. The synthesis of this compound has been well-established and has been reported in various scientific journals.

Scientific Research Applications

N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of oncology. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. This compound has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity.

properties

Molecular Formula

C22H31N3O4S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H31N3O4S2/c1-17-5-7-21(19(3)15-17)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)16-20(22)4/h5-8,15-16,23H,9-14H2,1-4H3

InChI Key

FUBUWCIWQUNZJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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